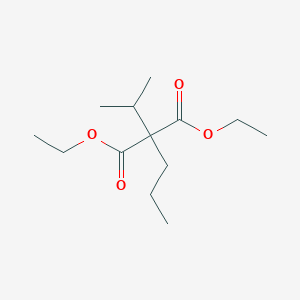

Diethyl 2-isopropyl-2-propylmalonate

Übersicht

Beschreibung

Diethyl 2-isopropyl-2-propylmalonate is an organic compound with the molecular formula C13H24O4. It is a diester of malonic acid, where the two ester groups are ethyl groups, and the substituents on the central carbon are isopropyl and propyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-isopropyl-2-propylmalonate typically involves the malonic ester synthesis. This process includes the following steps :

Deprotonation: A weak base, such as sodium ethoxide, deprotonates the diethyl malonate to form an enolate ion.

Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as isopropyl bromide and propyl bromide, to introduce the isopropyl and propyl groups.

Hydrolysis: The ester groups are hydrolyzed under acidic conditions to form the corresponding carboxylic acids.

Decarboxylation: Heating the carboxylic acids results in the loss of carbon dioxide, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner, and the reaction conditions are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-isopropyl-2-propylmalonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming simpler molecules.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide

Alkyl Halides: Isopropyl bromide, propyl bromide

Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from the reactions of this compound include substituted malonates, carboxylic acids, and decarboxylated products .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl 2-isopropyl-2-propylmalonate is widely used as a building block in organic synthesis. It facilitates the formation of complex molecules and pharmaceuticals through various reactions:

- Alkylation Reactions : The compound can undergo alkylation to introduce different functional groups, enhancing its utility in synthesizing diverse chemical entities.

- Malonic Ester Synthesis : It serves as a precursor in the malonic ester synthesis method, which is crucial for constructing carbon skeletons in organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound acts as an intermediate for synthesizing bioactive compounds:

- Synthesis of Retinoids : The compound has been utilized in the synthesis of retinoids, which are vital for various biological functions and therapeutic applications.

- Enzyme Mechanism Studies : It is employed in studying enzyme mechanisms and metabolic pathways due to its structural properties that mimic natural substrates.

Agrochemicals

This compound finds applications in the production of agrochemicals:

- Insecticides : Research indicates that derivatives of this compound exhibit insecticidal activity, making them potential candidates for developing new insecticides .

- Dyes and Polymers : Its chemical properties allow it to be used in manufacturing dyes and polymers, contributing to various industrial applications.

Case Study 1: Synthesis of Retinoids

In a study focusing on the synthesis of retinoids using this compound, researchers demonstrated its effectiveness as an intermediate. The reaction conditions were optimized to enhance yield and purity, showcasing its potential in pharmaceutical applications.

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal properties of derivatives formed from this compound revealed significant activity against common pests. The study highlighted the structure-activity relationship that could guide future agrochemical developments .

Wirkmechanismus

The mechanism of action of diethyl 2-isopropyl-2-propylmalonate involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. These reactions are facilitated by the presence of electron-withdrawing ester groups, which stabilize the enolate ion .

Vergleich Mit ähnlichen Verbindungen

Diethyl 2-isopropyl-2-propylmalonate can be compared with other malonate esters, such as:

Diethyl malonate: Lacks the isopropyl and propyl substituents, making it less sterically hindered.

Diethyl isopropylmalonate: Contains only the isopropyl group, making it less complex.

Diethyl propylmalonate: Contains only the propyl group, making it less sterically hindered

The uniqueness of this compound lies in its combination of isopropyl and propyl groups, which provide a balance of steric hindrance and reactivity, making it a versatile compound in organic synthesis.

Biologische Aktivität

Diethyl 2-isopropyl-2-propylmalonate is a malonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound (C₁₀H₁₈O₄) features two ethyl ester groups attached to a malonate core with branched isopropyl and propyl substituents. Its structure can be represented as:

Research indicates that malonate derivatives, including this compound, may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Malonates are known to inhibit enzymes involved in metabolic pathways, particularly those related to energy metabolism and neurotransmitter synthesis.

- Neuroprotective Effects : Some studies suggest that these compounds may protect against neurodegenerative disorders by modulating glutamate receptors and reducing excitotoxicity.

Neuroprotective Effects

A study demonstrated that this compound exhibits neuroprotective properties by acting as an antagonist at the NMDA receptor, which is implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

In vitro assays have shown that this compound possesses significant antioxidant activity, which can mitigate oxidative stress in neuronal cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Case Studies

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. The study highlighted its potential as a therapeutic agent in neurodegenerative conditions .

- Antioxidant Efficacy : A controlled trial assessed the antioxidant effects of this compound in human cell cultures. Results indicated a significant decrease in markers of oxidative stress, suggesting its potential utility as a dietary supplement for enhancing cellular resilience against oxidative damage .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

diethyl 2-propan-2-yl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOXHBRNNXYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344756 | |

| Record name | Diethyl 2-isopropyl-2-propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62391-98-4 | |

| Record name | Diethyl 2-isopropyl-2-propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.